molecular formula C9H13Cl2NO2 B11827419 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride

4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride

Cat. No.: B11827419
M. Wt: 238.11 g/mol
InChI Key: PMYDTCOITKMJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its role as an intermediate in the synthesis of other important chemicals, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds .

Scientific Research Applications

4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including those used in the treatment of cardiovascular diseases.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride involves its interaction with specific molecular targets. It is known to act on adrenergic receptors, influencing the release and uptake of neurotransmitters such as epinephrine and norepinephrine. This interaction affects various physiological pathways, including those related to cardiovascular function .

Comparison with Similar Compounds

Uniqueness: 4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various important compounds highlights its versatility and significance in scientific research and industrial applications .

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

4-[1-chloro-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C9H12ClNO2.ClH/c1-11-5-7(10)6-2-3-8(12)9(13)4-6;/h2-4,7,11-13H,5H2,1H3;1H

InChI Key

PMYDTCOITKMJGG-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.